N-Deacetylcolchicine

Description

N-Deacetylcolchicine has been reported in Apis cerana with data available.

RN given refers to (S)-isomer; synonyms NSC-36354 & TMCA refers to tartrate [1:1]

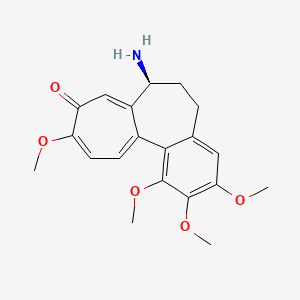

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPMXDMZJUJZBX-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150161 | |

| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-50-4 | |

| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylcolchicinic acid methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7S)-7-Amino-6,7-dihydro-1,2,3,10-tetramethoxybenzo[a]heptalen-9(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEACETYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IAP3WIO1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Deacetylcolchicine mechanism of action on tubulin

An In-depth Technical Guide to the Mechanism of Action of N-Deacetylcolchicine on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NDC), a principal active metabolite of colchicine (B1669291), is a potent microtubule-targeting agent that has garnered significant interest in cell biology and oncology research. Like its parent compound, NDC exerts its biological effects by interacting directly with tubulin, the fundamental protein subunit of microtubules. Disrupting microtubule dynamics is a clinically validated strategy in cancer therapy, making compounds that bind to tubulin, such as NDC, valuable subjects of study.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on tubulin, detailing its binding interactions, effects on polymerization, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Tubulin Binding and Polymerization Inhibition

The primary mechanism of action of this compound is the inhibition of microtubule polymerization by binding to tubulin heterodimers. This interaction prevents the incorporation of tubulin subunits into growing microtubules, leading to the net depolymerization of the microtubule network.[1][4]

The Colchicine Binding Site

This compound binds to the well-characterized colchicine binding site on the β-tubulin subunit.[1] This binding pocket is located at the interface between the α- and β-tubulin subunits within the heterodimer.[3][5] X-ray crystallography studies of tubulin in complex with a closely related derivative, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine), have provided detailed insights into this interaction.[5][6][7] The binding of these colchicinoids induces a conformational change in the tubulin dimer, introducing a curve into its structure that is incompatible with the straight protofilaments required for microtubule assembly.[5] This structural alteration effectively "poisons" the growing end of the microtubule, arresting its growth and promoting disassembly.[8][9]

Key interactions for DAMA-colchicine, a proxy for NDC, involve residues from both tubulin subunits, including Thr179 and Val181 of α-tubulin and Cys241 and Asn258 of β-tubulin.[10] The binding is predominantly hydrophobic in nature.[3]

Inhibition of Microtubule Polymerization

By binding to soluble tubulin dimers, NDC prevents their assembly into microtubules. This leads to a shift in the dynamic equilibrium of microtubules towards depolymerization. The disruption of the microtubule cytoskeleton has profound effects on cellular processes, most notably arresting cells in the G2/M phase of the cell cycle by preventing the formation of a functional mitotic spindle.[3] This anti-mitotic activity is the basis of its potential as an anticancer agent.

Quantitative Data on NDC-Tubulin Interaction

The interaction between this compound and its analogs with tubulin has been quantified using various biochemical assays. The data highlights its potent inhibitory effects on microtubule assembly.

| Compound/Analog | Parameter | Value | Species/System | Reference |

| This compound | IC₅₀ (Tubulin Polymerization) | 3 µM | Bovine Brain Microtubules | [11] |

| [³H]NAPDAC ¹ | Kd (High Affinity Site) | 0.48 ± 0.11 µM | Bovine Renal Tubulin | [12] |

| [³H]NAPDAC ¹ | Kd (Low Affinity Site) | 11.6 ± 3.5 µM | Bovine Renal Tubulin | [12] |

| NAPDAC ¹ | Kᵢ (vs. [³H]Colchicine) | 1.40 ± 0.17 µM | Bovine Renal Tubulin | [12] |

| DAMA-Colchicine ² | ΔEbind (αβII Isotype) | -56.74 kcal/mol | Human Tubulin (Calculated) | [13] |

| DAMA-Colchicine ² | ΔEbind (αβIII Isotype) | -51.95 kcal/mol | Human Tubulin (Calculated) | [13] |

| DAMA-Colchicine ² | ΔEbind (αβIV Isotype) | -64.45 kcal/mol | Human Tubulin (Calculated) | [13] |

| Colchicine | IC₅₀ (Tubulin Polymerization) | 2.68 µM | (Not specified) | [3] |

¹ NAPDAC: (2-nitro-4-azidophenyl)deacetylcolchicine, a photoaffinity analog of NDC. ² DAMA-Colchicine: N-deacetyl-N-(2-mercaptoacetyl)-colchicine, a close structural analog used for X-ray crystallography.

Experimental Protocols

Characterizing the interaction between this compound and tubulin involves several key in vitro assays.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of a test compound on the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds preferentially to polymerized tubulin.[2]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM stock)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound (test compound)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole or Colchicine (positive control for inhibition)

-

Pre-warmed (37°C) 96-well microplate (black, clear bottom)

-

Temperature-controlled fluorescence plate reader (Excitation/Emission suitable for reporter dye, e.g., 360/450 nm for DAPI)

Methodology:

-

Compound Preparation: Prepare a 10x stock solution of NDC and controls in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.

-

Tubulin Reaction Mix Preparation (on ice): Prepare a reaction mix with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer.[14] Supplement the buffer with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye.[2][14] Keep this mix on ice at all times to prevent premature polymerization.

-

Assay Setup: To the pre-warmed 37°C 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle buffer to the appropriate wells.[2]

-

Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.[2]

-

Data Acquisition: Immediately place the plate into the pre-warmed (37°C) plate reader. Measure fluorescence intensity every 60 seconds for 60 minutes.[15]

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of NDC is quantified by the decrease in the maximum rate of polymerization (Vmax) and the final plateau of fluorescence intensity. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of NDC concentration.[2]

Protocol 2: Competitive Ligand Binding Assay (Fluorescence Spectroscopy)

This protocol determines the binding affinity of a non-fluorescent compound (NDC) by measuring its ability to displace a fluorescent probe that binds to the same site (the colchicine site). The decrease in the probe's fluorescence is used to calculate the binding parameters for NDC.[16]

Materials:

-

Purified tubulin

-

Binding Buffer (e.g., 10 mM phosphate (B84403) buffer with 1 mM EDTA, pH 7.0)

-

Fluorescent probe for the colchicine site (e.g., 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, MTC)

-

This compound (competitor)

-

Fluorometer

Methodology:

-

Prepare Tubulin-Probe Complex: Prepare a solution of tubulin (e.g., 2 µM) in binding buffer. Add the fluorescent probe to a concentration that gives a stable and measurable fluorescence signal. Incubate until the binding reaches equilibrium.

-

Titration with NDC: Aliquot the tubulin-probe complex into cuvettes. Add increasing concentrations of NDC to the cuvettes, allowing the competition reaction to reach equilibrium at each concentration.

-

Fluorescence Measurement: Measure the fluorescence intensity of the probe at its optimal excitation and emission wavelengths after each addition of NDC. Include a control with no NDC.

-

Data Analysis: The fluorescence intensity will decrease as NDC displaces the fluorescent probe. Plot the change in fluorescence against the concentration of NDC. Fit the data to a suitable competitive binding isotherm to determine the inhibition constant (Kᵢ) for this compound.[16]

Protocol 3: X-ray Crystallography of the Tubulin-NDC Complex (Overview)

Determining the high-resolution structure of NDC bound to tubulin provides the ultimate proof of the binding site and interaction details. This process is complex and requires specialized equipment and expertise.[5][6][7][17]

Methodology Overview:

-

Protein Complex Formation: Purified tubulin is incubated with a stabilizing agent (e.g., a stathmin-like domain) and an excess of this compound to ensure saturation of the binding site.[17]

-

Crystallization: The tubulin-NDC complex is subjected to extensive screening of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques like vapor diffusion.

-

X-ray Diffraction: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The X-rays diffract off the crystal lattice, creating a unique diffraction pattern.[5]

-

Data Processing and Structure Solution: The diffraction pattern is processed to determine the electron density map of the complex. A molecular model of the protein and ligand is then built into this map and refined to yield the final atomic-resolution structure.[5] This structure reveals the precise orientation of NDC in the binding pocket and its interactions with specific amino acid residues.

Conclusion

This compound is a potent inhibitor of microtubule polymerization that acts by binding to the colchicine site at the α/β-tubulin interface. This binding induces a conformational change that prevents the tubulin dimer from assembling into microtubules, leading to microtubule network disruption, mitotic arrest, and ultimately, apoptosis. The quantitative data and detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate NDC and other colchicine site inhibitors, aiding in the development of new therapeutic agents for cancer and other proliferative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel colchicine conjugate with unusual effect on the microtubule...: Ingenta Connect [ingentaconnect.com]

- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine: direct evidence for two colchicine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations | PLOS One [journals.plos.org]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of N-Deacetylcolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Deacetylcolchicine, a naturally occurring alkaloid, is a pivotal intermediate in the biosynthesis of the well-known anti-gout and antimitotic agent, colchicine (B1669291). This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural sources, biosynthetic pathway, and methods for its isolation and characterization. Quantitative data on related alkaloids in its primary plant sources, Colchicum autumnale and Gloriosa superba, are presented. Detailed experimental protocols for extraction and chromatographic separation are provided to aid in further research and development.

Introduction

This compound is a tropolone (B20159) alkaloid structurally similar to colchicine, differing by the absence of the N-acetyl group on the B-ring amino group. Its significance lies in its role as the immediate precursor to colchicine in the intricate biosynthetic pathway within members of the Colchicaceae and Liliaceae families. Understanding the origin of this compound is crucial for optimizing the production of colchicine and for exploring the pharmacological potential of this compound itself and its derivatives.

Natural Sources

The primary natural sources of this compound are the same as those for colchicine, most notably:

-

Colchicum autumnale : Commonly known as autumn crocus or meadow saffron, this plant is a traditional source for the commercial extraction of colchicine.[1][2] this compound is present as a minor alkaloid alongside colchicine.

-

Gloriosa superba : Also known as the flame lily, this plant is another significant producer of colchicine and its precursors.[3][4] Studies have confirmed the presence of this compound in its seeds through advanced analytical techniques.[3][5]

While colchicine is the most abundant alkaloid in these plants, the concentration of this compound is generally lower. Quantitative data on the specific concentration of this compound in various plant parts is scarce in the literature, with most studies focusing on the quantification of colchicine.

Biosynthesis of this compound and Colchicine

This compound is a key intermediate in the final steps of colchicine biosynthesis. The pathway has been elucidated through extensive research, including isotope labeling studies and, more recently, through transcriptomics and metabolic engineering.[6][7][8][9] The biosynthesis begins with the amino acids phenylalanine and tyrosine and proceeds through a series of complex enzymatic reactions to form the characteristic tropolone ring structure of colchicinoids.

The terminal steps of the pathway leading to colchicine are of particular relevance to the origin of this compound:

-

Formation of N-formyldemecolcine : Upstream precursors are converted into N-formyldemecolcine.[6][7]

-

Conversion to Demecolcine : N-formyldemecolcine is deformylated to yield demecolcine.

-

Formation of this compound : Demecolcine undergoes oxidative N-demethylation to produce This compound .[7]

-

Final Acetylation to Colchicine : In the final step, this compound is acetylated by an N-acetyltransferase to form colchicine.[6]

The following Graphviz diagram illustrates this crucial part of the biosynthetic pathway.

Caption: Final steps in the biosynthesis of colchicine.

Quantitative Data

Precise quantitative data for this compound in plant tissues is limited. However, the concentrations of the major alkaloid, colchicine, and in some cases, total colchicinoids, have been reported in various parts of Colchicum autumnale and Gloriosa superba. This data provides a context for the potential yield of this compound.

Table 1: Colchicine Content in Colchicum autumnale

| Plant Part | Colchicine Content (% dry weight) | Reference |

| Seeds | 0.2 - 0.6% | [10] |

| Corms | 0.1 - 0.25% | [10] |

| Flowers | Up to 0.8% | [11] |

| Leaves | 0.05 - 0.2% | [10] |

Table 2: Colchicine and Colchicoside Content in Gloriosa superba

| Plant Part | Compound | Content (% dry weight) | Reference |

| Tubers | Colchicine | 0.15 - 0.35% | [4] |

| Seeds | Colchicine | 0.5 - 0.9% | [12] |

| Seeds | Colchicoside | 0.1 - 0.3% | [13] |

Note: The presence of this compound has been confirmed in Gloriosa superba seeds by LC-MS QTof analysis, although a specific concentration was not reported in that study.[3][5]

Experimental Protocols

The isolation and identification of this compound from its natural sources involve extraction followed by chromatographic separation and analytical characterization.

Extraction of Colchicinoids from Plant Material

This protocol describes a general method for the extraction of colchicine and related alkaloids from plant material, which can be adapted for the isolation of this compound.

Materials:

-

Dried and powdered plant material (e.g., seeds or corms of C. autumnale or G. superba)

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl), 2 M

-

Sodium hydroxide (B78521) (NaOH), 2 M

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate 100 g of the powdered plant material with 500 mL of 95% methanol or ethanol for 24 hours at room temperature with occasional shaking.

-

Filter the mixture and collect the filtrate. Repeat the extraction process with the plant residue two more times.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidify the crude extract with 2 M HCl to a pH of approximately 2.

-

Partition the acidified extract with dichloromethane (3 x 100 mL) to remove neutral and weakly basic compounds. Discard the organic phase.

-

Basify the aqueous phase to a pH of approximately 9 with 2 M NaOH.

-

Extract the basic aqueous solution with dichloromethane (3 x 150 mL).

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction containing colchicine and this compound.

Caption: General workflow for the extraction of colchicinoids.

Chromatographic Separation and Identification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are effective techniques for the separation and quantification of colchicine and its analogues, including this compound.

5.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid or ammonium (B1175870) acetate) is typically used. A starting point could be a gradient of 20-80% acetonitrile in water over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 245 nm and 350 nm.

-

Identification: this compound can be identified by comparing its retention time with that of a reference standard. Further confirmation is achieved using mass spectrometry (LC-MS) to determine the molecular weight.

5.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of solvents such as chloroform:methanol:ammonia (e.g., 90:9:1, v/v/v) or ethyl acetate:methanol:water (e.g., 77:15:8, v/v/v) can be effective.

-

Detection: Visualization under UV light at 254 nm and 366 nm. Densitometric scanning can be used for quantification.

-

Identification: Comparison of the Rf value with a reference standard.

Semi-Synthesis of this compound from Colchicine

This compound can also be prepared by the deacetylation of colchicine.

Materials:

-

Colchicine

-

2 M Hydrochloric acid (HCl)

-

Methanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

Procedure:

-

Dissolve colchicine in a mixture of methanol and 2 M HCl.

-

Reflux the solution for several hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.

-

Purify the product by column chromatography on silica gel.

Conclusion

This compound originates as a natural alkaloid in plants such as Colchicum autumnale and Gloriosa superba. It holds a critical position as the direct biosynthetic precursor to colchicine. While its concentration in these plants is lower than that of colchicine, its presence is significant for understanding the complete biosynthetic landscape of these medicinally important alkaloids. The experimental protocols provided herein offer a foundation for the extraction, isolation, and characterization of this compound, facilitating further research into its chemical properties and potential pharmacological activities. Further quantitative studies are warranted to fully elucidate the distribution and accumulation of this compound in its natural sources.

References

- 1. Puzzling Out the Colchicine Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. High-performance Thin-layer Chromatographic-densitometric Quantification and Recovery of Bioactive Compounds for Identification of Elite Chemotypes of Gloriosa superba L. Collected from Sikkim Himalayas (India) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. notulaebotanicae.ro [notulaebotanicae.ro]

- 12. researchgate.net [researchgate.net]

- 13. Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of N-Deacetylcolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Deacetylcolchicine (NDC), a major metabolite of colchicine (B1669291), has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth analysis of the core biological functions of this compound, with a particular focus on its anticancer and anti-inflammatory properties. Through a comprehensive review of existing literature, this document summarizes quantitative data on its cytotoxic effects, details key experimental protocols for its study, and visually represents its mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound's therapeutic potential.

Core Biological Activity: Inhibition of Microtubule Polymerization

The primary mechanism underpinning the biological effects of this compound is its interaction with tubulin, the fundamental protein subunit of microtubules. Similar to its parent compound, colchicine, this compound binds to the colchicine-binding site on β-tubulin.[1] This binding event inhibits the polymerization of α- and β-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton.[1] The disruption of microtubule dynamics interferes with several critical cellular processes, including mitosis, cell motility, and intracellular transport.

The inhibition of microtubule polymerization by this compound leads to two major downstream consequences: cell cycle arrest and induction of apoptosis, which are central to its antitumor activity.

Antitumor Activity

This compound exhibits significant cytotoxic effects against a variety of cancer cell lines. Its ability to disrupt microtubule formation is particularly detrimental to rapidly dividing cancer cells.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency. For comparative purposes, IC50 values for colchicine are also included where available.

| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| N-Deacetyl-N-formyl-colchicine (Gloriosine) | A549 | Lung Cancer | 48.33 | [2] |

| Colchicine | A549 | Lung Cancer | 55.61 | [2] |

| N-Deacetyl-N-formyl-colchicine (Gloriosine) | HOP-62 | Lung Cancer | 50.18 | [2] |

| Colchicine | HOP-62 | Lung Cancer | 59.34 | [2] |

| N-Deacetyl-methylthiocolchicine | L-1210 | Mouse Leukemia | As active as colchicine | [3] |

| N-deacetyl-N-(chromone-2-carbonyl)-thiocolchicine (TCD) | Hepatocellular Carcinoma Cell Lines | Liver Cancer | Nanomolar range | [4] |

| 10-Methylthiocolchicine | SKOV-3 | Ovarian Cancer | 8 | [5] |

| 10-Ethylthiocolchicine | SKOV-3 | Ovarian Cancer | 47 | [5] |

| Colchicine | SKOV-3 | Ovarian Cancer | 37 | [5] |

Cell Cycle Arrest at G2/M Phase

By disrupting the formation of the mitotic spindle, this compound and its analogs effectively halt the cell cycle at the G2/M transition phase.[6] This arrest prevents the proper segregation of chromosomes, a critical step for cell division.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Deacetylcolchicine: A Technical Guide to its Discovery and Isolation from Gloriosa superba

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetylcolchicine, a significant colchicinoid, has been identified in Gloriosa superba, a plant renowned for its production of the anti-gout medication colchicine (B1669291). While not as abundant as colchicine, the presence of this compound is noteworthy, particularly as a key intermediate in the biosynthesis of colchicine and as a potential pharmacological agent in its own right. This technical guide provides a comprehensive overview of the discovery of this compound in Gloriosa superba, detailed methodologies for its extraction and isolation, quantitative data, and an exploration of its mechanism of action through the inhibition of tubulin polymerization.

Discovery and Biosynthesis

The discovery of this compound as a naturally occurring alkaloid in Gloriosa superba has been facilitated by modern analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). While early research focused on the more abundant colchicine, recent phytochemical screenings of Gloriosa superba seeds have revealed the presence of a compound with a mass-to-charge ratio corresponding to this compound[1].

This compound is a crucial intermediate in the biosynthetic pathway of colchicine. The biosynthesis of colchicine in Gloriosa superba begins with the amino acids phenylalanine and tyrosine, which form a phenethylisoquinoline scaffold. A series of enzymatic reactions, including hydroxylations, methylations, and a critical ring expansion, lead to the formation of N-formyldemecolcine. The final steps to produce colchicine involve N-demethylation, N-deformylation to yield this compound, and subsequent N-acetylation[2][3][4]. The elucidation of this pathway highlights the metabolic significance of this compound within the plant.

Experimental Protocols

While a specific, optimized protocol for the isolation of this compound from Gloriosa superba is not extensively documented, methodologies for the extraction and separation of colchicinoids can be effectively adapted. The following protocols are based on established methods for colchicine and other related alkaloids from Gloriosa superba.

Extraction of Colchicinoids

This protocol outlines a general method for the extraction of a crude colchicinoid mixture from Gloriosa superba seeds.

Materials:

-

Dried, powdered Gloriosa superba seeds

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Accurately weigh 20 g of finely powdered Gloriosa superba seeds.

-

Place the powdered seeds in a thimble and load it into a 200 mL Soxhlet extractor.

-

Extract the powder with methanol at 60-65°C for 6 hours[5].

-

After extraction, evaporate the methanolic solution to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Column Chromatography

This protocol describes the separation of individual colchicinoids from the crude extract.

Materials:

-

Crude colchicinoid extract

-

Silica (B1680970) gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform with increasing amounts of methanol.

-

Collect fractions of the eluate.

-

Monitor the separation of compounds in the collected fractions using TLC. Spot the fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (this compound) based on the TLC analysis.

-

Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Quantitative Data

Quantitative analysis of this compound in Gloriosa superba is still an emerging area of research. However, LC-MS QTof screening of Gloriosa superba seed extracts has provided semi-quantitative data based on peak area. The table below summarizes the findings from one such study.

| Compound | Retention Time (min) | Mass (m/z) | Peak Area |

| This compound | 18.66 | 358.1664 | 821243 |

Table 1: LC-MS QTof data for this compound from Gloriosa superba seed extract[1].

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for colchicinoids, including this compound, is the disruption of microtubule dynamics through interaction with tubulin. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape.

This compound binds to the colchicine binding site on the β-tubulin subunit. This binding event induces a conformational change in the tubulin dimer, preventing its polymerization into microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the metaphase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells. This anti-mitotic activity is the basis for the therapeutic potential of colchicinoids in cancer and inflammatory diseases[6][7][8][9].

Conclusion

This compound represents a fascinating, though less-studied, colchicinoid from Gloriosa superba. Its role as a biosynthetic precursor to colchicine and its inherent bioactivity make it a compound of significant interest for further research. The methodologies outlined in this guide provide a foundation for its targeted isolation and characterization. Future studies focusing on optimizing isolation protocols, quantifying its presence in various plant parts and cultivars, and further elucidating its pharmacological profile will be crucial in unlocking the full potential of this naturally occurring alkaloid.

References

- 1. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Total biosynthesis of the tubulin-binding alkaloid colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogj.com [phcogj.com]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

N-Deacetylcolchicine: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deacetylcolchicine, a significant derivative of colchicine, is a compound of considerable interest in medicinal chemistry and pharmacology. As an analogue of a potent antimitotic agent, understanding its physicochemical properties is paramount for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its putative biological signaling pathways.

Physicochemical Properties

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃NO₅ | PubChem[1] |

| Molecular Weight | 357.4 g/mol | PubChem[1] |

| Physical State | Solid | (Typical for similar alkaloids) |

| Appearance | Brownish Yellow Solid | ChemicalBook |

| Melting Point | Data not available | - |

| Boiling Point | 626.6 ± 55.0 °C (Predicted) | ChemicalBook |

| pKa | 8.62 ± 0.40 (Predicted) | ChemicalBook |

| LogP (XLogP3) | 0.9 | PubChem[1] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | ChemicalBook |

| Water | Data not available | - |

| Ethanol | Data not available | - |

| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available | - |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental protocols. The following sections detail the general methodologies for assessing the key parameters of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small quantity of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a high degree of purity.

Determination of Solubility

Solubility is a crucial property that influences a drug's absorption and bioavailability.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents, including water, ethanol, and dimethyl sulfoxide (DMSO), are selected for the analysis.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed container. The resulting mixture is agitated (e.g., using a shaker bath) at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Putative Signaling Pathway

This compound, like its parent compound colchicine, is believed to exert its biological effects primarily through interaction with tubulin, a key component of the cytoskeleton. This interaction disrupts the formation of microtubules, leading to a cascade of downstream cellular events.

Caption: Putative signaling pathway of this compound.

The binding of this compound to tubulin dimers prevents their polymerization into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, the cell cycle is arrested, typically at the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.

Experimental Workflow for Physicochemical Characterization

The systematic determination of the physicochemical properties of a compound follows a logical workflow.

Caption: General workflow for physicochemical characterization.

This workflow begins with obtaining a pure sample of the compound. The foundational properties, molecular formula and weight, are determined, and its physical state and appearance are observed. Subsequently, key experimental parameters such as melting point, solubility in various solvents, pKa, and the partition coefficient (LogP) are determined. The final step involves the analysis and reporting of the collected data to build a comprehensive physicochemical profile of the compound.

Conclusion

This compound presents an intriguing profile for researchers in drug discovery and development. While a complete experimental dataset of its physicochemical properties is yet to be fully established, the available computed data, coupled with the understanding of its parent compound, provides a strong basis for further investigation. The methodologies and pathways described in this guide offer a framework for the systematic characterization and biological evaluation of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

N-Deacetylcolchicine: A Technical Guide to a Potent Microtubule Depolymerizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetylcolchicine, an active metabolite of colchicine (B1669291), is a potent microtubule-depolymerizing agent that exhibits significant antimitotic and pro-apoptotic activities. By binding to the colchicine-binding site on β-tubulin, it inhibits the polymerization of tubulin into microtubules, a critical process for cell division, intracellular transport, and the maintenance of cell structure. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates. While specific quantitative data for this compound is limited in the public domain, its activity is widely considered to be comparable to, and in some instances greater than, its parent compound, colchicine.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its biological effects by directly interfering with the dynamic instability of microtubules. The core mechanism involves the following steps:

-

Binding to Tubulin: this compound binds with high affinity to the colchicine-binding site located on the β-tubulin subunit of the αβ-tubulin heterodimer.[1]

-

Inhibition of Polymerization: This binding event induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for its incorporation into a growing microtubule.[1] This effectively inhibits microtubule polymerization.

-

Microtubule Depolymerization: At substoichiometric concentrations, the this compound-tubulin complex can co-polymerize into the microtubule ends, effectively "capping" them and preventing further addition of tubulin subunits.[2][3] This leads to a net depolymerization of the microtubule network.

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for proper chromosome segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][5][6]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7][8]

Quantitative Data

While extensive quantitative data for this compound is not as readily available as for its parent compound, the following table summarizes a key reported value.

Table 1: Inhibitory Activity of this compound on Tubulin Polymerization

| Compound | Assay System | IC50 (µM) | Reference |

| This compound | Bovine Brain Microtubules | 3 | [9] |

IC50: The half-maximal inhibitory concentration.

Given the structural similarity and shared mechanism of action, the cytotoxic activity of this compound is expected to be in a similar range to that of colchicine. The following table provides a reference for the cytotoxic potency of colchicine across various human cancer cell lines.

Table 2: Cytotoxic Activity (IC50) of Colchicine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| PC3 | Prostate Cancer | 22.99 | [10] |

| HCT-116 | Colon Cancer | ~1000 (as 1µM) | [11] |

| Colo-205 | Colon Cancer | ~800 (as 0.8µM) | [11] |

| SW480 | Colon Cancer | >10 | [12] |

| HT-29 | Colon Cancer | Induces apoptosis at 1 µg/ml | [7] |

| A549 | Lung Cancer | - | - |

| MCF-7 | Breast Cancer | - | - |

| HepG2 | Liver Cancer | - | - |

Note: The cytotoxic activity of this compound is reported to be comparable to or greater than that of colchicine.[13] This table serves as a reference for the expected potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of microtubule polymerization by monitoring the increase in turbidity as tubulin dimers assemble into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (10 mM)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Positive control (e.g., colchicine)

-

96-well, clear bottom microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and the positive control in G-PEM buffer. The final DMSO concentration should not exceed 1%.

-

Assay Setup: On ice, add the test compounds or vehicle control to the wells of a 96-well plate. Add purified tubulin to each well to a final concentration of 3-4 mg/mL.

-

Initiation of Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[14]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). Incubate for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log concentration of the compound.[7][15]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with various concentrations of this compound and a vehicle control for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[8][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Caption: Apoptotic signaling pathway induced by this compound.

Implications for Drug Development

This compound's potent microtubule-depolymerizing activity makes it a compound of significant interest for oncology drug development. Its ability to induce mitotic arrest and apoptosis in proliferating cells underscores its potential as an anticancer agent. Furthermore, as a derivative of a well-characterized natural product, it provides a valuable scaffold for the development of novel analogs with improved therapeutic indices, such as enhanced tumor selectivity and reduced toxicity. The methodologies and data presented in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and related compounds. Future preclinical studies should focus on comprehensive in vivo efficacy and toxicity profiling to fully elucidate its clinical potential.

References

- 1. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tubulin-colchicine complex (TC) inhibits microtubule depolymerization by a capping reaction exerted preferentially at the minus end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disturbance of the Cell Cycle with Colchicine Enhances the Growth Advantage of Diethylnitrosamine‐initiated Hepatocytes in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]

- 6. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Colchicine induces apoptosis in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel microtubule depolymerizing colchicine analogue triggers apoptosis and autophagy in HCT-116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cellular Uptake and Apoptotic Efficiency of Colchicine is Correlated with Downregulation of MMP-9 mRNA Expression in SW480 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the N-Deacetylcolchicine Binding Site on β-Tubulin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the binding of N-deacetylcolchicine to its target site on β-tubulin. It includes quantitative binding data, detailed experimental protocols for characterization, and an exploration of the downstream signaling consequences of this interaction.

Introduction

This compound, a derivative of the potent mitotic inhibitor colchicine (B1669291), exerts its anti-cancer effects by targeting the colchicine binding site on the β-subunit of tubulin. This interaction disrupts microtubule dynamics, a process critical for cell division, leading to cell cycle arrest and apoptosis. Understanding the molecular details of this binding event is crucial for the rational design of novel tubulin inhibitors with improved therapeutic indices. This guide delves into the specifics of the this compound binding site, the methodologies to study this interaction, and the cellular pathways affected.

The colchicine binding site is located at the interface between the α- and β-tubulin subunits, predominantly within the β-tubulin monomer.[1][2] The binding of ligands to this site physically obstructs the conformational changes required for tubulin dimers to polymerize into straight protofilaments, thus inhibiting microtubule formation.[3]

Quantitative Binding and Inhibitory Data

The interaction of this compound and its derivatives with tubulin has been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data available in the literature.

| Compound | Assay Type | Target | Value | Reference |

| This compound tartrate | Microtubule Polymerization Assay | Bovine brain microtubules | IC50: 3 µM |

Table 1: Inhibitory Concentration of this compound.

| Compound | Tubulin Isotype | Calculated Binding Free Energy (kcal/mol) | Reference |

| N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) | αβII | -56.74 | |

| N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) | αβIII | -51.95 | |

| N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) | αβIV | -64.45 |

Table 2: Calculated Binding Affinities of a DAMA-colchicine to Different Tubulin Isotypes.

Experimental Protocols

Characterizing the binding of this compound to β-tubulin involves a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy: Tryptophan Quenching Assay

This method is used to determine the binding affinity by measuring the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding.[4]

Principle: Tubulin contains tryptophan residues that fluoresce when excited with UV light. When a ligand like this compound binds near these residues, it can cause a conformational change in the protein that leads to a decrease (quenching) in the fluorescence intensity. The degree of quenching is proportional to the concentration of the bound ligand.

Methodology:

-

Protein Preparation: Purified tubulin is diluted to a final concentration of 1-2 µM in a suitable buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8).

-

Ligand Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted.

-

Titration: The tubulin solution is placed in a quartz cuvette in a spectrofluorometer. The intrinsic tryptophan fluorescence is excited at 295 nm, and the emission spectrum is recorded from 310 to 400 nm.

-

Data Acquisition: Small aliquots of the this compound solution are sequentially added to the tubulin solution. After each addition and a brief incubation period to reach equilibrium, the fluorescence emission spectrum is recorded.

-

Data Analysis: The change in fluorescence intensity at the emission maximum (around 330-340 nm) is plotted against the ligand concentration. The data is then fitted to a binding isotherm equation (e.g., the Stern-Volmer equation or a one-site binding model) to calculate the dissociation constant (Kd).

Experimental Workflow for Fluorescence Quenching Assay

Caption: Workflow for determining binding affinity using fluorescence quenching.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5]

Principle: When this compound binds to tubulin, heat is either released (exothermic) or absorbed (endothermic). An ITC instrument measures these small heat changes as the ligand is titrated into the protein solution.

Methodology:

-

Sample Preparation: Both tubulin and this compound solutions are prepared in the exact same, thoroughly degassed buffer to minimize heats of dilution. A typical concentration for the protein in the sample cell is 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.

-

Instrument Setup: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the tubulin solution, and the injection syringe is filled with the this compound solution.

-

Titration: A series of small, precise injections of the ligand solution are made into the sample cell. The heat change after each injection is measured by the instrument.

-

Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for thermodynamic characterization of binding by ITC.

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the tubulin-ligand complex, revealing the precise binding mode and interactions.[3][6]

Principle: A crystal of the tubulin protein is soaked with the ligand, or the complex is co-crystallized. The crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Methodology:

-

Crystallization: Crystals of tubulin, often in a complex with a stabilizing protein like a stathmin-like domain, are grown.

-

Ligand Soaking or Co-crystallization: The grown crystals are transferred to a solution containing a high concentration of this compound for a period to allow the ligand to diffuse into the crystal and bind to the protein. Alternatively, the tubulin-ligand complex is formed in solution before crystallization is attempted.

-

Cryo-protection and Data Collection: The crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. An atomic model of the tubulin-ligand complex is then built into the electron density and refined. The structure of the tubulin-DAMA-colchicine complex has been solved and is available in the Protein Data Bank (PDB ID: 1SA0).[3]

Caption: Signaling cascade from this compound binding to apoptosis.

Conclusion

This compound represents a valuable lead compound in the development of anti-cancer therapeutics that target microtubule dynamics. Its interaction with the colchicine binding site on β-tubulin is a well-defined molecular event that can be thoroughly characterized using a combination of biophysical and structural methods. The downstream consequences of this binding, primarily G2/M arrest and the activation of the intrinsic apoptotic pathway via JNK and p38 MAPK signaling, provide a clear mechanism for its cytotoxic effects. This technical guide offers a foundational understanding for researchers aiming to further investigate and exploit this important therapeutic target.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence quenching and induced dissociation of the tubulin-colchicine complex by iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 6. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Deacetylcolchicine's Role in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-deacetylcolchicine (NDC), also known as gloriosine (B193303) or N-deacetyl-N-formyl-colchicine, is a potent derivative of colchicine (B1669291) with significant promise as an anticancer agent.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and integrity. By binding to the colchicine-binding site on β-tubulin, NDC inhibits tubulin polymerization, leading to a cascade of events that culminates in programmed cell death, or apoptosis.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying NDC-induced apoptosis, complete with detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound, much like its parent compound colchicine, exerts its potent antimitotic effects by directly interfering with the formation of microtubules.[2] Microtubules are essential components of the cytoskeleton, playing a pivotal role in the formation of the mitotic spindle during cell division.

NDC binds to the colchicine-binding site on β-tubulin subunits, preventing their polymerization into microtubules.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[2] Prolonged arrest at this checkpoint triggers the intrinsic pathway of apoptosis, leading to the selective elimination of rapidly dividing cancer cells.[2]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound primarily involves the intrinsic, or mitochondrial, pathway. This pathway is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Key Signaling Events:

-

Mitotic Arrest: Inhibition of tubulin polymerization by NDC leads to a prolonged G2/M phase arrest.

-

Activation of Pro-apoptotic Bcl-2 Family Proteins: The sustained mitotic arrest signals cellular stress, leading to the upregulation and/or activation of pro-apoptotic "BH3-only" proteins. These proteins, in turn, activate the effector proteins Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that increase its permeability.

-

Release of Cytochrome c: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

-

Executioner Caspase Cascade: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

-

Substrate Cleavage and Apoptosis: The executioner caspases cleave a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The p53 tumor suppressor protein can also play a role in this process. In response to cellular stress induced by mitotic arrest, p53 can be activated, leading to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax and Puma, further amplifying the apoptotic signal.

Quantitative Data

The cytotoxic and anti-proliferative activities of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: IC50 Values of this compound (Gloriosine) in Human Cancer Cell Lines [1][3]

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 50.36 |

| HeLa | Cervical Cancer | 42.17 |

| MCF-7 | Breast Cancer | 63.82 |

| MDA-MB-231 | Breast Cancer | 48.77 |

| HCT-116 | Colon Cancer | 38.92 |

| HT-29 | Colon Cancer | 55.61 |

| Panc-1 | Pancreatic Cancer | 72.45 |

| MIA PaCa-2 | Pancreatic Cancer | 68.19 |

| PC-3 | Prostate Cancer | 81.28 |

| DU-145 | Prostate Cancer | 75.93 |

| U-87 MG | Glioblastoma | 92.14 |

| K-562 | Leukemia | 45.88 |

| MOLT-4 | Leukemia | 32.61 |

| HL-60 | Leukemia | 39.24 |

| SK-OV-3 | Ovarian Cancer | 100.28 |

Table 2: Comparative IC50 Values of this compound and Colchicine [1]

| Cell Line | This compound (nM) | Colchicine (nM) |

| A549 | 50.36 | 62.15 |

| MCF-7 | 63.82 | 75.43 |

| HCT-116 | 38.92 | 45.28 |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize this compound-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: Select appropriate human cancer cell lines for the study (e.g., A549, HeLa, MCF-7).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium of the cells with the medium containing NDC or vehicle control (DMSO).

Cell Viability Assay (MTT or SRB Assay)

-

Principle: These colorimetric assays measure cell viability based on metabolic activity (MTT) or total protein content (SRB).

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of NDC concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.

-

For SRB assay, fix the cells with trichloroacetic acid (TCA), stain with SRB solution, and then solubilize the bound dye with a Tris-base solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cells with NDC at the desired concentrations for the indicated times.

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.

-

Procedure:

-

Treat cells grown on coverslips or slides with NDC.

-

Fix and permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-binding dye like DAPI.

-

Visualize the cells using fluorescence microscopy. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Western Blot Analysis of Apoptotic Proteins

-

Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathways.

-

Procedure:

-

Treat cells with NDC for various time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, pro-caspase-3, cleaved caspase-3, PARP, cleaved PARP, and a loading control like β-actin or GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression.

-

Caspase Activity Assay

-

Principle: This is a colorimetric or fluorometric assay that measures the activity of specific caspases (e.g., caspase-3, -8, -9) using synthetic substrates that are cleaved by the active enzyme to release a chromophore or fluorophore.

-

Procedure:

-

Treat cells with NDC to induce apoptosis.

-

Lyse the cells to release the caspases.

-

Add the cell lysate to a reaction buffer containing the specific caspase substrate.

-

Incubate the reaction mixture at 37°C.

-

Measure the absorbance or fluorescence using a microplate reader.

-

The increase in signal is proportional to the caspase activity in the sample.

-

Conclusion

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, with IC50 values often in the nanomolar range.[1] Its mechanism of action, centered on the inhibition of tubulin polymerization, triggers the intrinsic apoptotic pathway, making it a promising candidate for cancer chemotherapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of NDC and to elucidate the finer details of its apoptotic signaling cascade. The provided quantitative data serves as a valuable reference for designing and interpreting future studies in the field of cancer drug development.

References

The Pharmacokinetics of N-Deacetylcolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals